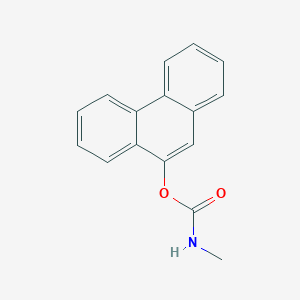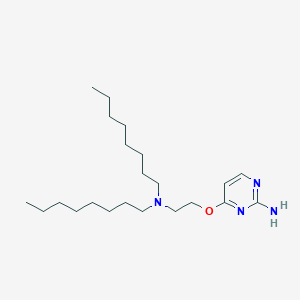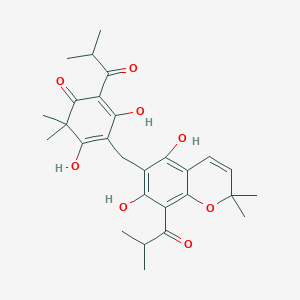
(R)-alpha-vinylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-alpha-vinylalanine, also known as L-2-amino-4-(2-propenyl) butanoic acid, is a non-proteinogenic amino acid that has gained interest in the scientific community due to its unique properties. This amino acid is a key component in the synthesis of various natural products and has shown potential in the development of new drugs. In
Wirkmechanismus
The mechanism of action of (R)-alpha-vinylalanine is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways. For example, (R)-alpha-vinylalanine has been found to inhibit the activity of alanine racemase, which is involved in the synthesis of peptidoglycan in bacterial cell walls. This inhibition leads to the disruption of the bacterial cell wall and eventual cell death.
Biochemische Und Physiologische Effekte
(R)-alpha-vinylalanine has been found to have various biochemical and physiological effects. Studies have shown that it can alter the expression of various genes and proteins involved in metabolic pathways. Additionally, (R)-alpha-vinylalanine has been found to have an effect on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-alpha-vinylalanine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Additionally, it is stable and can be stored for long periods without degradation. However, (R)-alpha-vinylalanine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of (R)-alpha-vinylalanine include exploring its potential use in the development of new drugs, understanding its mechanism of action, and developing new methods for synthesizing and improving its solubility in water.
Synthesemethoden
(R)-alpha-vinylalanine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. The chemical synthesis involves the reaction of vinylacetic acid with L-alanine, while enzymatic synthesis involves the use of enzymes such as alanine racemase and transaminase. Microbial fermentation involves the use of microorganisms such as Escherichia coli and Pseudomonas putida.
Wissenschaftliche Forschungsanwendungen
(R)-alpha-vinylalanine has been extensively studied for its potential applications in the development of new drugs. It has been found to have antimicrobial, anticancer, and antiviral properties. Studies have shown that (R)-alpha-vinylalanine can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, (R)-alpha-vinylalanine has shown potential in the treatment of viral infections, including HIV and herpes simplex virus.
Eigenschaften
CAS-Nummer |
109958-86-3 |
|---|---|
Produktname |
(R)-alpha-vinylalanine |
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
PMCCQCBPRLCNMT-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@](C=C)(C(=O)O)N |
SMILES |
CC(C=C)(C(=O)O)N |
Kanonische SMILES |
CC(C=C)(C(=O)O)N |
Synonyme |
3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



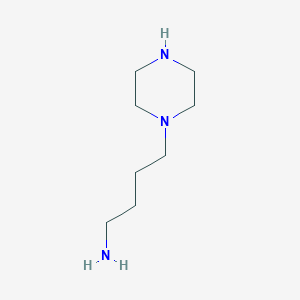
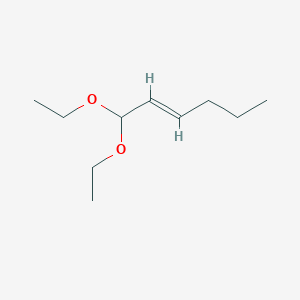
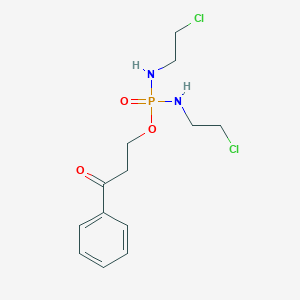
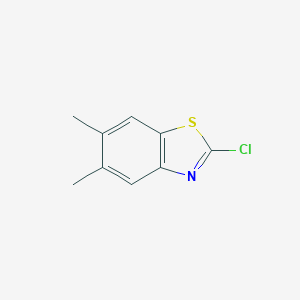
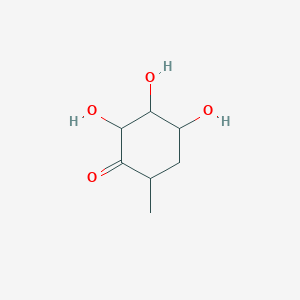
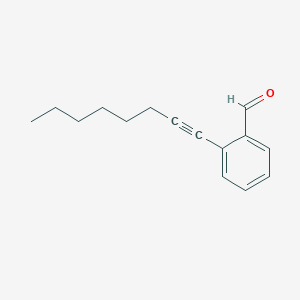
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
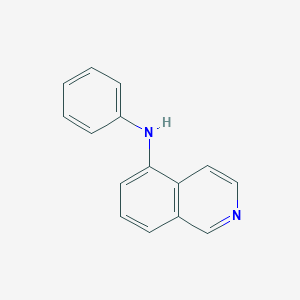
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
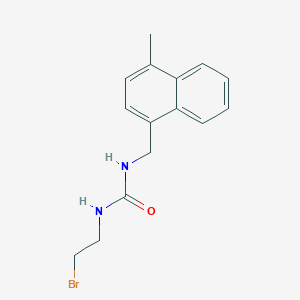
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
